molecular formula C10H12N2O B12965742 7-(Aminomethyl)-1-methylindolin-2-one

7-(Aminomethyl)-1-methylindolin-2-one

Cat. No.: B12965742
M. Wt: 176.21 g/mol
InChI Key: NVBAOZFYNUVISO-UHFFFAOYSA-N
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Description

7-(Aminomethyl)-1-methylindolin-2-one is a bicyclic compound featuring a five-membered indolin-2-one core (a lactam structure with a ketone at position 2) substituted with an aminomethyl group at position 7 and a methyl group at position 1.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

7-(aminomethyl)-1-methyl-3H-indol-2-one

InChI

InChI=1S/C10H12N2O/c1-12-9(13)5-7-3-2-4-8(6-11)10(7)12/h2-4H,5-6,11H2,1H3

InChI Key

NVBAOZFYNUVISO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C1C(=CC=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Aminomethyl)-1-methylindolin-2-one can be achieved through several methods. One common approach involves the cyclization of 2-ethynylanilines in the presence of a secondary amine and an aldehyde, catalyzed by copper. This domino three-component coupling-cyclization reaction yields the desired indoline derivative in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)-1-methylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The indoline core can be oxidized to form indole derivatives.

    Reduction: The compound can be reduced to form different reduced indoline derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Indole derivatives.

    Reduction: Reduced indoline derivatives.

    Substitution: Various substituted indoline derivatives depending on the reagents used.

Scientific Research Applications

7-(Aminomethyl)-1-methylindolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with DNA or RNA, influencing gene expression and cellular functions . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The indolin-2-one scaffold is chemically distinct from isoindolin-1-one derivatives (six-membered lactams) and indoles (non-lactam aromatic heterocycles). Key differentiating factors include:

  • Ring size and ketone position : Indolin-2-one (five-membered) vs. isoindolin-1-one (six-membered).
  • Functional groups: The aminomethyl group in 7-(Aminomethyl)-1-methylindolin-2-one contrasts with chlorine (), hydroxyamino (), or phenyl () substituents in analogs.

Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Properties Reference
This compound 1-Me, 7-CH2NH2 C10H12N2O 176.22 Not reported Polar lactam, potential H-bond donor/acceptor N/A
6-Amino-1-methyl-2-oxoindole 1-Me, 6-NH2 C9H10N2O 162.19 Not reported Positional isomer; reduced steric bulk
7-Chloro-3-(hydroxyamino)indol-2-one 7-Cl, 3-NHOH C8H5ClN2O2 196.59 300 High melting point; acidic (pKa ~8.47)
7-Amino-2-methylisoindolin-1-one (10d) 2-Me, 7-NH2 (isoindolin-1-one) C9H10N2O 162.19 Not reported Six-membered lactam; lower yield (54.3%)
7-Methyl-2-phenyl-1H-indole 7-Me, 2-Ph C15H13N 207.27 Not reported Non-lactam; hydrophobic phenyl group

Stability and Reactivity

  • Indolin-2-ones are more hydrolytically stable than esters but less so than aromatic indoles due to the lactam’s susceptibility to ring-opening under strong acidic/basic conditions.
  • Halogenated derivatives (e.g., 7-chloro analogs) exhibit higher melting points and stability, attributed to stronger intermolecular forces (e.g., halogen bonding) .

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